
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
“2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 . The IUPAC name for this compound is (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a 4-nitrophenyl group .Physical And Chemical Properties Analysis
“2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid” is a solid compound . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique
Structural Analysis
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid has been structurally analyzed using X-ray methods, revealing its conformation and interactions within molecular structures. The analysis of such compounds provides insights into their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Korp, Bernal, & Fuchs, 1983).
Synthetic Precursor Applications
This compound serves as a synthetic precursor in the preparation of various organic structures. It has been used in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which have potential applications in organic synthesis and drug discovery (Wurz & Charette, 2005).
Diastereoselective Synthesis
The compound's derivatives are involved in diastereoselective synthesis processes. These processes are crucial in creating specific molecular configurations, which is essential in the development of pharmaceuticals and other biologically active compounds (Yong et al., 2007).
Biological Activity Study
Compounds containing the cyclopropane moiety, like 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid, are studied for their biological activities. These activities include antifungal, antimicrobial, antiviral, and antitumoral properties, which are significant in the development of new therapeutic agents (Coleman & Hudson, 2016).
Lewis Acid-Catalyzed Reactions
This compound is also used in Lewis acid-catalyzed reactions, particularly inring-opening reactions with amine nucleophiles. This methodology is applied in synthesizing compounds with potential pharmaceutical applications, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Novel Synthesis Routes
The compound has been involved in the synthesis of novel structures, such as tobacco flavors and other complex organic molecules. These synthesis routes often involve multiple steps and can lead to compounds with unique properties and potential applications in various industries (Xin-y, 2013).
Target for Anesthetic Gases
Interestingly, derivatives of cyclopropane carboxylic acids have been studied as targets for anesthetic gases like xenon, nitrous oxide, and cyclopropane. This research provides insights into the mechanisms of anesthesia and could lead to the development of new anesthetic agents (Gruss et al., 2004).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHOAKPNPOGWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



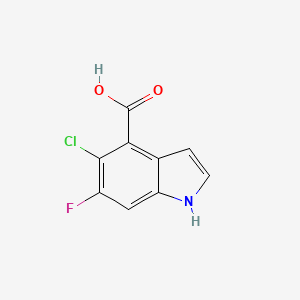
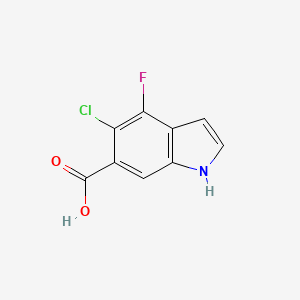
![Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3301351.png)
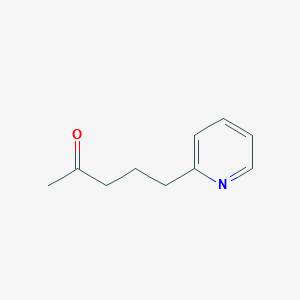
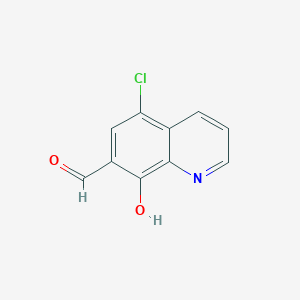
![3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301385.png)
![tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B3301388.png)


![2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B3301405.png)
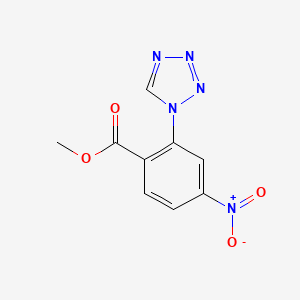


![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)